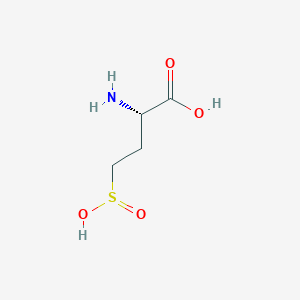
(1-Ethoxycyclopropoxy)trimethylsilane
Overview
Description
“(1-Ethoxycyclopropoxy)trimethylsilane”, also known as ECPS, is a synthetic compound extensively utilized in diverse scientific applications . It is a colorless, volatile liquid with a distinctive sweet odor reminiscent of ether . It is also known by other names such as cyclopropanone ethyl trimethylsilyl acetal, 1-ethoxycyclopropyloxy trimethylsilane, 1-ethoxy-1-trimethylsiloxylcyclopropane, among others .
Synthesis Analysis
The synthesis of the parent and the 2-monoalkyl-substituted compounds involves the reduction of ethyl 3-chloropropionate with sodium–potassium alloy in the presence of chlorotrimethylsilane in ether . A recent modification using ultrasound irradiation is much more convenient and more widely applicable . Other substituted derivatives are prepared by cyclopropanation of alkyl silyl ketene acetals with the Furukawa reagent (diiodomethane/diethylzinc) .Molecular Structure Analysis
The molecular formula of “(1-Ethoxycyclopropoxy)trimethylsilane” is C8H18O2Si . It has a total of 29 bonds, including 11 non-H bonds, 4 rotatable bonds, 1 three-membered ring, and 1 aliphatic ether .Chemical Reactions Analysis
While specific chemical reactions involving “(1-Ethoxycyclopropoxy)trimethylsilane” are not detailed in the search results, it is known to be used in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines . It can also be used as a preparation of 3-metallopropionates; metal homoenolate precursor; γ-hydroxy esters; cyclopentenones; 3-aminopropionates; cyclopropylamine formation; 1-aminocyclopropane carboxylic acids and 1-aminocyclopropanephosphonic acids .Physical And Chemical Properties Analysis
“(1-Ethoxycyclopropoxy)trimethylsilane” is a colorless liquid with a density of 0.867 g/mL at 25 °C . It has a refractive index of 1.407 at 20°C, 589nm . The boiling point is 50-53 °C/22 mmHg .Scientific Research Applications
Synthesis of Organic Compounds
(1-Ethoxycyclopropoxy)trimethylsilane: is widely used in the synthesis of various organic compounds. Its reactivity makes it a valuable reagent in creating polymers, polyesters, and polyamides, which are essential in materials science and engineering .
Preparation of N-(1′-Alkoxy)cyclopropyl-2-haloanilines
This compound plays a crucial role in the preparation of N-(1′-alkoxy)cyclopropyl-2-haloanilines . These intermediates are important for the development of pharmaceuticals and agrochemicals due to their potential biological activity .
Reagent in Organic Synthesis
As a reagent in organic synthesis, (1-Ethoxycyclopropoxy)trimethylsilane is used for introducing protecting groups. This is particularly useful in multi-step organic syntheses where certain functional groups need to be protected while others are modified .
Crosslinking Agent for Silicones and Resins
The compound serves as a crosslinking agent for silicones and resins. This application is critical in the production of adhesives, sealants, and coatings, where enhanced thermal stability and mechanical properties are required .
Catalyst and Reagent in Chemical Reactions
It is also employed as a catalyst and reagent in various chemical reactions. Its ability to influence reaction pathways is valuable in optimizing yields and improving reaction efficiency in both academic and industrial settings .
Material Science Research
In material science, (1-Ethoxycyclopropoxy)trimethylsilane is used to modify surface properties of materials. This includes creating hydrophobic surfaces or enhancing the compatibility of different material phases in composites .
Development of Novel Synthetic Methodologies
Researchers utilize this compound in the development of novel synthetic methodologies. It is often involved in the discovery of new reactions or the improvement of existing ones, contributing to the advancement of synthetic chemistry .
Pharmaceutical Research
In pharmaceutical research, it is used to synthesize new drug candidates. The compound’s versatility allows for the exploration of new molecular structures, which can lead to the development of innovative medicines .
Safety and Hazards
“(1-Ethoxycyclopropoxy)trimethylsilane” is classified as a flammable liquid and vapor. It may cause respiratory irritation, serious eye irritation, and skin irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, wearing protective gear, and using only in well-ventilated areas or outdoors .
Mechanism of Action
Target of Action
It is believed to function as a catalyst in the synthesis of organic compounds and polymers .
Mode of Action
(1-Ethoxycyclopropoxy)trimethylsilane is thought to interact with its targets by forming complexes with the reactants in the synthesis of organic compounds and polymers . This interaction facilitates the chemical reactions, leading to the formation of the desired products.
Biochemical Pathways
It is used in various reactions, including the cyclization of optically pure β-halo esters, which results in cyclopropanone acetals that are enantiomerically pure at c-2 and a 1:1 diastereomeric mixture at c-1 .
Result of Action
The molecular and cellular effects of (1-Ethoxycyclopropoxy)trimethylsilane’s action primarily involve the facilitation of chemical reactions in the synthesis of organic compounds and polymers . It aids in the formation of complexes with reactants, thereby promoting the desired chemical transformations .
properties
IUPAC Name |
(1-ethoxycyclopropyl)oxy-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18O2Si/c1-5-9-8(6-7-8)10-11(2,3)4/h5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZMMRNKDONDVIB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CC1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370446 | |
| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethoxycyclopropoxy)trimethylsilane | |
CAS RN |
27374-25-0 | |
| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90370446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Ethoxycyclopropoxy)trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![tert-butyl N-[(tert-butoxy)carbonyl]-N-(5-hydroxypyrimidin-2-yl)carbamate](/img/structure/B107084.png)

![1,4-Ethanonaphthalene-6,9(4H)-dione, 1,4a,5,8a-tetrahydro-4,5,7,10-tetramethyl-5,10-bis[(methylthio)methyl]-](/img/structure/B107088.png)


![[(4bS,8aS)-4b,8,8-trimethyl-2-propan-2-yl-5,6,7,8a,9,10-hexahydrophenanthren-3-yl] acetate](/img/structure/B107094.png)



![3-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)phenol](/img/structure/B107120.png)